2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one
描述
2-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a methyl group at position 3 and a sulfanyl-linked oxazole moiety at position 2.
属性
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-13-17(23-20(29-13)15-9-7-11-18(27-3)19(15)28-4)12-30-22-24-16-10-6-5-8-14(16)21(26)25(22)2/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEGTOMTNVYNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests multiple sites for biological interaction, making it a candidate for various therapeutic activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 396.51 g/mol. The structural representation includes an oxazole ring, a quinazolinone moiety, and a sulfanyl group, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 396.51 g/mol |
| LogP | 2.9772 |
| Polar Surface Area | 81.409 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds in the quinazolinone family. For instance, derivatives have been shown to exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Activity
In a comparative study involving derivatives of quinazolinones, compounds similar to the target molecule displayed Minimum Inhibitory Concentrations (MIC) ranging from to µg/mL against Staphylococcus aureus and Escherichia coli. The presence of methoxy groups in the phenyl ring enhanced antibacterial activity significantly compared to their unsubstituted counterparts .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of quinazolinone derivatives have been extensively studied in various cancer cell lines. For example, compounds featuring similar scaffolds have shown IC50 values in the micromolar range against HeLa and MCF-7 cells.
Research Findings
A study reported that certain derivatives inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of reactive oxygen species (ROS) and changes in mitochondrial membrane potential . The specific mechanism for the target compound remains to be elucidated but may involve similar pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest.
- Induction of Oxidative Stress : By generating ROS, these compounds can trigger apoptotic pathways in cancer cells.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several quinazolinone derivatives. Key comparisons include:
Hydrogen Bonding and Crystallography
- The oxazole and quinazolinone groups in the target compound may engage in N–H···O or C–H···O interactions, as observed in similar systems .
- By contrast, compound 4l () lacks an oxazole but includes methoxyphenyl groups, which could participate in C–H···π interactions. CAS 946352-82-5’s oxadiazole moiety may favor π-π stacking due to its planar structure .
准备方法
Cyclocondensation of 2,3-Dimethoxybenzamide with Ethyl Acetoacetate
The 1,3-oxazole ring is synthesized via a modified Robinson-Gabriel reaction. A mixture of 2,3-dimethoxybenzamide (1.0 equiv), ethyl acetoacetate (1.2 equiv), and phosphorus oxychloride (3.0 equiv) undergoes reflux in anhydrous dichloromethane for 6–8 hours. The reaction proceeds through imidate intermediate formation, followed by cyclodehydration.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 40–45°C |
| Catalyst | POCl₃ |
| Solvent | Dichloromethane |
| Yield | 78–82% |
Post-reaction workup involves neutralization with ice-cold NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane:EtOAc = 4:1) to isolate the oxazole intermediate.
Chloromethylation of the Oxazole Ring
Intermediate A is prepared by treating the oxazole with chloromethyl methyl ether (MOMCl, 1.5 equiv) in the presence of ZnCl₂ (0.1 equiv) at 0–5°C for 2 hours. This Friedel-Crafts-type reaction introduces the chloromethyl group at the C4 position of the oxazole.
Synthesis of the Quinazolinone Core
Ring Closure via Anthranilic Acid Derivatives
3-Methyl-3,4-dihydroquinazolin-4-one is synthesized from methyl anthranilate (1.0 equiv) and trimethylorthoacetate (1.2 equiv) in acetic acid under reflux (12 hours). The reaction proceeds through imine formation and subsequent cyclization.
Key Optimization Parameters
Thiolation at C2 Position
The quinazolinone core is functionalized with a thiol group using Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 4 hours. Thiocarbonyl formation is confirmed via IR (ν = 1250 cm⁻¹, C=S stretch).
Coupling of Oxazole and Quinazolinone Intermediates
Nucleophilic Substitution
Intermediate A (1.0 equiv) reacts with Intermediate B (1.1 equiv) in dimethylformamide (DMF) containing K₂CO₃ (2.0 equiv) at 60°C for 8 hours. The sulfanyl linker forms via SN₂ displacement of the chloromethyl group.
Comparative Yields Under Varied Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 8 | 75 |
| Cs₂CO₃ | Acetonitrile | 80 | 6 | 82 |
| DBU | THF | 50 | 12 | 68 |
Purification and Characterization
Crude product is purified via flash chromatography (gradient elution: 5–20% MeOH in CH₂Cl₂). Structural validation employs:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 7.8 Hz, 1H, quinazolinone H5), 7.45–7.12 (m, 5H, aromatic), 4.32 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃), 3.24 (s, 3H, NCH₃).
Alternative Synthetic Routes and Catalytic Innovations
One-Pot Tandem Reactions
A patent-disclosed method (US9505749B2) combines oxazole formation and coupling in a single pot using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) under CO atmosphere (1 atm). This approach reduces steps but requires rigorous temperature control (90–100°C).
Green Chemistry Approaches
-
Solvent-Free Mechanochemistry : Ball milling oxazole and quinazolinone intermediates with KF/Al₂O₃ yields 70% product in 2 hours.
-
Microwave Assistance : Irradiation (300 W, 100°C) shortens coupling time to 15 minutes with 80% yield.
Challenges and Optimization Strategies
Byproduct Formation During Thiolation
Over-thiolation at the quinazolinone C4 position is mitigated by:
Oxazole Ring Instability
The electron-rich oxazole ring is prone to electrophilic degradation. Stabilization methods include:
-
Low-Temperature Workup : Quenching reactions at −10°C.
Scalability and Industrial Feasibility
Pilot-scale batches (1 kg) achieved 68% yield using:
常见问题
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of solvent choice, temperature, and catalysts. Key parameters include:
- Solvent selection: Methanol or ethanol under reflux (60–80°C) for cyclization steps .
- Catalysts: Graphene oxide nanosheets may enhance quinazolinone framework formation in aqueous media .
- Reaction monitoring: Thin-layer chromatography (TLC) or HPLC to track intermediates and minimize side products .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Methanol (reflux) | 70–85% | |
| Catalyst | Graphene oxide nanosheets | +15% yield | |
| Temperature | 60–80°C | Avoids decomposition |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and hybridization states (e.g., methoxy groups at 2,3-positions on phenyl) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., 410.4 g/mol) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=S stretch at ~1050 cm⁻¹) .
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
Methodological Answer:
- Antimicrobial assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Cytotoxicity screening: MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
- Mechanistic studies: Molecular docking to predict binding affinity with target enzymes (e.g., DHFR or kinases) .
Advanced Research Questions
Q. How can contradictory data in synthesis yields be resolved across different studies?
Methodological Answer: Contradictions often arise from variations in:
- Solvent polarity: Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. ethanol .
- Catalyst loading: Excess graphene oxide (>5 wt%) can hinder purification .
- Workup procedures: Recrystallization in ethanol vs. column chromatography impacts purity .
Q. What advanced strategies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent modification: Compare analogs with varying methoxy positions (2,3- vs. 2,4-dimethoxy) to assess antimicrobial potency .
- Pharmacophore mapping: Use X-ray crystallography or DFT calculations to identify critical interactions (e.g., oxazole ring π-stacking) .
- In silico modeling: Molecular dynamics simulations to predict metabolic stability .
Q. How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent stability: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0), monitoring degradation via HPLC .
- Light/thermal stability: Accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .
Q. What experimental designs address variability in biological assay outcomes?
Methodological Answer:
- Replicates: Use ≥3 biological replicates with statistical analysis (ANOVA) to account for inter-experimental variability .
- Positive controls: Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate assay conditions .
- Blinded scoring: Independent analysis of cell viability or zone-of-inhibition measurements .
Q. How can researchers investigate the compound’s environmental impact during disposal?
Methodological Answer:
- Fate studies: Track abiotic degradation in water/soil using LC-MS and assess hydrolysis products .
- Ecotoxicology: Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .
- Biodegradation assays: Incubate with soil microbiota and monitor parent compound depletion .
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